4-Ethenylthiophene-2-carbaldehyde
Description
4-Ethenylthiophene-2-carbaldehyde (CAS: 1091611-70-9) is a thiophene derivative characterized by a vinyl (-CH=CH₂) substituent at the 4-position and a formyl (-CHO) group at the 2-position of the heterocyclic ring. Its molecular formula is C₇H₆OS, with a molecular weight of 138.19 g/mol . This compound is utilized in organic synthesis and materials science due to its reactive aldehyde group and conjugated system, which facilitate polymerization or functionalization reactions.
Properties
Molecular Formula |
C7H6OS |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4-ethenylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2 |
InChI Key |
BVXVEMASQVGKHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde introduces steric bulk and electron-donating properties, which may alter solubility and electronic behavior . The 2-ethylhexylthio group in 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde improves lipophilicity, making it suitable for applications in hydrophobic matrices or lipid-based systems . The methyl group in 5-Methylthiophene-2-carboxaldehyde offers minimal steric hindrance, favoring straightforward aldehyde reactivity.
- Molecular Weight Trends :
- Bulky substituents (e.g., 2-ethylhexylthio) significantly increase molecular weight, impacting volatility and diffusion properties.
Q & A
Q. Key Considerations :
Q. Table 1: Representative Reaction Conditions
| Method | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Cu(I)-Catalyzed Oxidation | Diaziridinone, CH₃CN | 60°C | 65–78% |
| Vilsmeier-Haack | POCl₃, DMF | 0–5°C | 50–62% |
Basic: What analytical techniques are required to confirm the structure and purity of this compound?
Answer:
Comprehensive characterization involves:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] matching theoretical mass (e.g., m/z 166.032 for C₇H₆OS) and fragment ions (e.g., loss of CHO group) .
- Elemental Analysis : Validate C, H, S, and O percentages within ±0.3% of calculated values .
Note : Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to distinguish aldehydes from ketones .
Advanced: How can solvent and catalyst selection optimize the yield of this compound in oxidation reactions?
Answer:
Optimization requires systematic screening:
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance Cu(I) catalyst activity compared to THF or DCM, reducing side reactions .
- Catalyst Loading : A 5 mol% Cu(I) catalyst achieves >70% yield; higher concentrations risk colloidal copper formation .
- Additives : Molecular sieves (3Å) improve yields by scavenging water, preventing aldehyde hydration to geminal diols .
Q. Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 78 |
| THF | 7.5 | 52 |
| DCM | 8.9 | 48 |
Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : Aldehyde-enol tautomerism in DMSO-d₆ can shift NMR peaks. Use CDCl₃ for measurements to stabilize the aldehyde form .
- Crystallographic Validation : Single-crystal X-ray diffraction (via SHELX refinement) provides definitive structural confirmation, resolving ambiguities in NOESY or COSY data .
- DFT Calculations : Compare experimental IR/NMR with density functional theory (B3LYP/6-311+G(d,p)) to identify conformational effects .
Advanced: What are the environmental and safety protocols for handling this compound?
Answer:
- Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Waste Disposal : Collect aldehyde-containing waste in halogen-resistant containers; neutralize with sodium bisulfite before incineration .
- Spill Management : Absorb small spills with vermiculite, and treat large spills with 10% NaOH solution to hydrolyze the aldehyde .
Advanced: How can researchers mitigate impurities during large-scale synthesis of this compound?
Answer:
Common impurities and solutions:
- Over-Oxidation Products : Introduce reaction quenching at 80% conversion (monitored by TLC) to prevent carboxylic acid formation .
- Residual Solvents : Use rotary evaporation under reduced pressure (≤40°C) followed by freeze-drying to remove DMF or acetonitrile .
- Metal Contaminants : Pass crude product through a short silica gel column with EDTA-treated stationary phase to chelate residual Cu(I) .
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